molecular formula C10H9NO4 B12807410 5-Methoxy-3-methyl-2-nitrobenzofuran CAS No. 96336-17-3

5-Methoxy-3-methyl-2-nitrobenzofuran

Cat. No.: B12807410
CAS No.: 96336-17-3
M. Wt: 207.18 g/mol
InChI Key: RQEWTGGHPAXKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 1-position, a methoxy group at the 5-position, and a nitro group at the 2-position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-methoxy-2-nitrobenzofuran typically involves the nitration of a benzofuran precursor. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using a nitrating agent such as nitric acid (HNO₃) in the presence of acetic acid (AcOH). This reaction introduces the nitro group at the 2-position of the benzofuran ring .

Industrial Production Methods: Industrial production of 1-Methyl-5-methoxy-2-nitrobenzofuran may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Methyl-5-methoxy-2-nitrobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its biological activities .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-methoxy-2-nitrobenzofuran is unique due to the combined presence of the methyl, methoxy, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile scaffold for the development of novel compounds with diverse applications .

Properties

CAS No.

96336-17-3

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

5-methoxy-3-methyl-2-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3

InChI Key

RQEWTGGHPAXKHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.